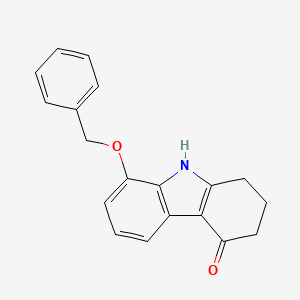
1-acetyl-5-bromo-6-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indazole ring, with an ethanone group attached to the nitrogen atom. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone typically involves the following steps:
Bromination: The starting material, 6-methylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Acylation: The brominated product is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(5-substituted-6-methyl-1H-indazol-1-yl)Ethanone derivatives.
Oxidation: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanoic acid.
Reduction: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indazole derivatives with potential therapeutic applications.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory research.
Comparación Con Compuestos Similares
- 1-(5-Chloro-6-methyl-1H-indazol-1-yl)Ethanone
- 1-(5-Fluoro-6-methyl-1H-indazol-1-yl)Ethanone
- 1-(5-Iodo-6-methyl-1H-indazol-1-yl)Ethanone
Comparison:
- Uniqueness: The presence of the bromine atom at the 5th position imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Activity Profile: While similar compounds may share some biological activities, the specific substitution pattern of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone can result in distinct pharmacological properties, making it a valuable compound for targeted research.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
1-(5-bromo-6-methylindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-10-8(4-9(6)11)5-12-13(10)7(2)14/h3-5H,1-2H3 |
Clave InChI |
GBEZEQFQKBEGOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C=NN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

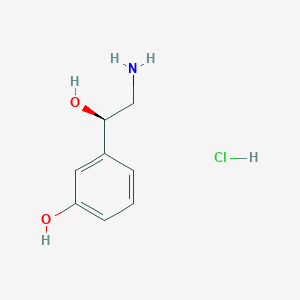
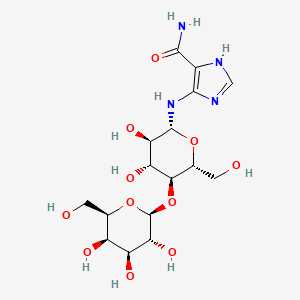
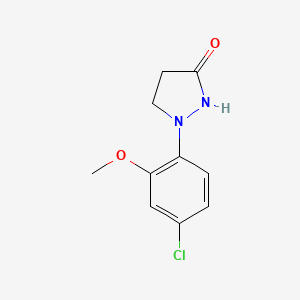

![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
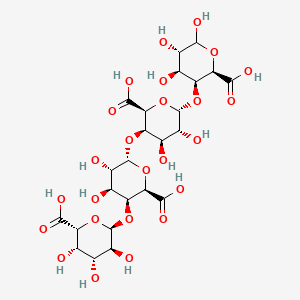

![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)

